molecular formula C18H6N6O12 B8196769 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid

Cat. No.: B8196769
M. Wt: 498.3 g/mol
InChI Key: RJBIZFKSFXSYCQ-UHFFFAOYSA-N
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Description

The compound 3,6,9,12,15,18-hexazatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid is a highly complex polycyclic molecule characterized by:

  • Hexazatetracyclo Core: A fused tetracyclic system (four interconnected rings) with six nitrogen atoms integrated into the backbone. The numbering system in the IUPAC name (e.g., 0²,⁷.0⁸,¹³) defines bridgehead positions and ring connectivity.
  • Hexacarboxylic Acid Substituents: Six carboxylic acid (-COOH) groups at positions 4,5,10,11,16,17, which enhance solubility in polar solvents and enable coordination chemistry or hydrogen bonding.

This structure suggests applications in coordination polymers or metal-organic frameworks (MOFs) due to its multiple binding sites and rigid geometry .

Properties

IUPAC Name

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6N6O12/c25-13(26)7-8(14(27)28)20-2-1(19-7)3-5(22-10(16(31)32)9(21-3)15(29)30)6-4(2)23-11(17(33)34)12(24-6)18(35)36/h(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBIZFKSFXSYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C3=C(C4=C1N=C(C(=N4)C(=O)O)C(=O)O)N=C(C(=N3)C(=O)O)C(=O)O)N=C(C(=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrazine derivatives with suitable reagents to form the desired hexacarboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Heteroatom Composition

  • Nitrogen-rich systems may exhibit stronger hydrogen-bonding capacity and basicity compared to sulfur or oxygen analogues .
  • The linear pentazacyclic compound lacks fused rings, reducing rigidity and π-conjugation compared to the tetracyclic target compound.

Carboxylic Acid Density

  • This makes it a candidate for MOF linkers or catalytic sites .

Ring System and Conjugation

  • However, lacks -COOH groups, limiting its solubility and reactivity.

Stability and Reactivity

  • Sulfur-rich compounds (e.g., ) are prone to oxidation, whereas nitrogen-rich systems (target compound, ) may exhibit thermal stability but sensitivity to strong acids/bases .

Biological Activity

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid is a complex heterocyclic organic compound characterized by its unique tetracyclic structure and multiple nitrogen atoms. Its molecular formula is C24H20N12O4C_{24}H_{20}N_{12}O_4 with a molecular weight of approximately 468.53 g/mol . This compound has garnered attention for its potential biological activities and applications in various fields.

Structural Characteristics

The intricate structure of this compound includes:

  • Tetracyclic Framework : The arrangement of four interconnected rings.
  • Nitrogen Atoms : The presence of six nitrogen atoms enhances its electronic properties.
  • Carboxylic Acid Functional Groups : The hexacarboxylic acid moiety contributes to its reactivity and solubility.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC24H20N12O4C_{24}H_{20}N_{12}O_4
Molecular Weight468.53 g/mol
Number of Nitrogens6
Functional GroupsHexacarboxylic acid

Anticancer Potential

Nitrogen-containing heterocycles have been widely studied for their anticancer properties. The unique electronic properties imparted by the nitrogen atoms may enhance the compound's ability to interact with biological targets such as DNA or enzymes involved in cancer progression .

While the precise mechanism of action for this compound remains to be elucidated due to a lack of specific studies, it is hypothesized that:

  • The electron-deficient nature due to the nitrogen atoms could facilitate interactions with nucleophilic sites in biological molecules.
  • The carboxylic acid groups may play a role in solubility and bioavailability.

Study on Structural Analogues

A study investigating similar nitrogen-rich compounds demonstrated notable cytotoxicity against various cancer cell lines . These findings suggest that 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene may warrant further exploration for its potential anticancer applications.

Applications in Organic Electronics

Research has also explored the use of this compound in organic electronics , particularly as an electron acceptor material in organic solar cells (OSCs). While initial results indicated low power conversion efficiencies (PCEs), ongoing modifications and optimizations may enhance its performance .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing this polyheterocyclic compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis of multi-ring heterocyclic systems requires precise control of ring-closure reactions. High-dilution techniques and templating agents (e.g., metal ions) may mitigate undesired oligomerization. Evidence from analogous compounds (e.g., tetrazatetracyclo derivatives) suggests using trifluoroacetic acid as a catalyst for cyclization .
  • Data Consideration : Monitor reaction progress via HPLC-MS to detect intermediates. Optimize solvent polarity (e.g., DMF/water mixtures) to enhance solubility of carboxylate groups .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural topology?

  • Methodology :

  • NMR : Use 15N^{15}\text{N}- and 13C^{13}\text{C}-labeled samples to resolve overlapping signals in crowded regions (e.g., aromatic protons). DEPT-135 and HSQC experiments clarify quaternary carbons .
  • X-ray crystallography : Single-crystal analysis is critical for verifying fused-ring geometry and hydrogen-bonding networks. Data from similar compounds (e.g., hexaazatetracyclo systems) show interplanar angles of 85–95° between adjacent rings .

Q. How do solubility properties of this compound impact its applicability in aqueous-phase reactions?

  • Methodology : Test solubility in buffered solutions (pH 2–12) to assess carboxylate ionization. Data from hexacarboxylic analogs indicate poor solubility below pH 4 due to protonation . Use co-solvents (e.g., DMSO) or surfactant micelles to improve dispersion .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding electronic properties?

  • Methodology :

  • DFT Calculations : Compare HOMO/LUMO energies with experimental redox potentials (cyclic voltammetry). For example, discrepancies in electron affinity (~0.5 eV) may arise from solvent effects not accounted for in gas-phase simulations .
  • MD Simulations : Model solvation shells around carboxyl groups to predict aggregation behavior .

Q. What strategies validate the compound’s supramolecular interactions in host-guest systems?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (KaK_a) with macrocyclic hosts (e.g., cucurbiturils). Prior studies on azatetracyclo derivatives show Ka>104M1K_a > 10^4 \, \text{M}^{-1} for charge-transfer complexes .
  • Fluorescence Quenching : Monitor Förster resonance energy transfer (FRET) with pyrene-based guests to map interaction sites .

Q. How do steric and electronic effects influence regioselective functionalization of the hexacarboxylic acid groups?

  • Methodology :

  • Protection-Deprotection : Use tert-butyl esters to temporarily block carboxyl groups, enabling selective amidation at less hindered positions .
  • Kinetic Studies : Compare reaction rates (e.g., with EDC/NHS coupling agents) to identify sterically accessible sites. Data from similar frameworks suggest ~70% yield for functionalization at positions 4 and 16 .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading). For example, a 32^2 factorial matrix revealed that yields increase by 15% at 60°C with 10 mol% Pd(OAc)2_2 .
  • Quality Control : Implement LC-MS purity thresholds (>95%) and track impurities via high-resolution mass spectrometry .

Q. What analytical workflows reconcile conflicting crystallographic and spectroscopic data on hydrogen-bonding patterns?

  • Methodology :

  • Solid-State NMR : Compare 1H^{1}\text{H}-15N^{15}\text{N} correlation spectra with X-ray-derived hydrogen-bond distances. For example, NH···O=C interactions (<2.8 Å) should correlate with cross-peaks in 2D NMR .
  • Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for detecting weak intermolecular interactions in microcrystalline samples .

Tables of Key Data

Property Experimental Value Technique Reference
Melting Point>300°C (decomposes)DSC
Solubility (pH 7)2.1 mg/mL in H2_2OGravimetric Analysis
HOMO-LUMO Gap3.2 eV (DFT) vs. 2.9 eV (CV)DFT/B3LYP, Cyclic Voltamm.
Crystal SystemMonoclinic, P21/cP2_1/cX-ray Diffraction

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